molecular formula C20H17BrO4 B4079196 3-acetyl-6-bromo-4-(1-methyl-2-oxo-2-phenylethyl)-2-chromanone

3-acetyl-6-bromo-4-(1-methyl-2-oxo-2-phenylethyl)-2-chromanone

Cat. No. B4079196
M. Wt: 401.2 g/mol
InChI Key: LAHOXDFCSXOSPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-acetyl-6-bromo-4-(1-methyl-2-oxo-2-phenylethyl)-2-chromanone is a chemical compound that belongs to the class of flavonoids. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and food industry.

Mechanism of Action

The mechanism of action of 3-acetyl-6-bromo-4-(1-methyl-2-oxo-2-phenylethyl)-2-chromanone is not fully understood. However, it has been reported to exert its pharmacological effects through various mechanisms such as inhibition of inflammatory mediators, scavenging of free radicals, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-acetyl-6-bromo-4-(1-methyl-2-oxo-2-phenylethyl)-2-chromanone has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO) in vitro and in vivo. It has also been shown to scavenge free radicals and protect against oxidative stress-induced damage. In cancer cells, it has been reported to induce apoptosis and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using 3-acetyl-6-bromo-4-(1-methyl-2-oxo-2-phenylethyl)-2-chromanone in lab experiments include its low toxicity, high stability, and ease of synthesis. However, its limitations include its poor solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 3-acetyl-6-bromo-4-(1-methyl-2-oxo-2-phenylethyl)-2-chromanone. These include:
1. Further investigation of its mechanism of action and pharmacological effects.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. Evaluation of its potential use as a therapeutic agent for various diseases such as cancer, inflammation, and microbial infections.
4. Development of novel formulations and delivery systems to enhance its bioavailability and efficacy.
5. Investigation of its potential use as a pesticide and plant growth regulator in agriculture.
Conclusion:
In conclusion, 3-acetyl-6-bromo-4-(1-methyl-2-oxo-2-phenylethyl)-2-chromanone is a chemical compound with potential applications in various fields such as medicine, agriculture, and food industry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its pharmacological effects and to explore its potential use in various applications.

Scientific Research Applications

3-acetyl-6-bromo-4-(1-methyl-2-oxo-2-phenylethyl)-2-chromanone has been extensively studied for its potential applications in various fields such as medicine, agriculture, and food industry. In medicine, it has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been reported to have antimicrobial activity against various microorganisms. In agriculture, it has been studied for its potential use as a pesticide and as a plant growth regulator. In the food industry, it has been shown to possess antioxidant and antimicrobial properties, which can be used to extend the shelf life of food products.

properties

IUPAC Name

3-acetyl-6-bromo-4-(1-oxo-1-phenylpropan-2-yl)-3,4-dihydrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrO4/c1-11(19(23)13-6-4-3-5-7-13)17-15-10-14(21)8-9-16(15)25-20(24)18(17)12(2)22/h3-11,17-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHOXDFCSXOSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(C(=O)OC2=C1C=C(C=C2)Br)C(=O)C)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-6-bromo-4-(1-methyl-2-oxo-2-phenyl-ethyl)chroman-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-acetyl-6-bromo-4-(1-methyl-2-oxo-2-phenylethyl)-2-chromanone
Reactant of Route 2
3-acetyl-6-bromo-4-(1-methyl-2-oxo-2-phenylethyl)-2-chromanone
Reactant of Route 3
3-acetyl-6-bromo-4-(1-methyl-2-oxo-2-phenylethyl)-2-chromanone
Reactant of Route 4
3-acetyl-6-bromo-4-(1-methyl-2-oxo-2-phenylethyl)-2-chromanone
Reactant of Route 5
3-acetyl-6-bromo-4-(1-methyl-2-oxo-2-phenylethyl)-2-chromanone
Reactant of Route 6
3-acetyl-6-bromo-4-(1-methyl-2-oxo-2-phenylethyl)-2-chromanone

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